molecular formula C9H13NO2 B13559390 Methyl 3-(1-aminocyclopentyl)propiolate

Methyl 3-(1-aminocyclopentyl)propiolate

Cat. No.: B13559390
M. Wt: 167.20 g/mol
InChI Key: BHXDOYRKGZJBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-aminocyclopentyl)propiolate is an organic compound that features a cyclopentyl ring with an amino group and a propiolate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-aminocyclopentyl)propiolate typically involves the reaction of cyclopentylamine with methyl propiolate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopentyl)propiolate undergoes various chemical reactions, including:

    Nucleophilic Addition: The compound can react with nucleophiles such as amines, thiols, and phosphines, leading to the formation of addition products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Substitution Reactions: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products

The major products formed from these reactions include various substituted cyclopentyl derivatives and propiolate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(1-aminocyclopentyl)propiolate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(1-aminocyclopentyl)propiolate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the propiolate ester can participate in electrophilic reactions. These interactions can influence biological pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl propiolate: A simpler ester with similar reactivity but lacking the cyclopentyl and amino groups.

    Ethyl propiolate: Similar to methyl propiolate but with an ethyl ester group.

    Cyclopentylamine: Contains the cyclopentyl and amino groups but lacks the propiolate ester.

Uniqueness

Methyl 3-(1-aminocyclopentyl)propiolate is unique due to its combination of a cyclopentyl ring, an amino group, and a propiolate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 3-(1-aminocyclopentyl)prop-2-ynoate

InChI

InChI=1S/C9H13NO2/c1-12-8(11)4-7-9(10)5-2-3-6-9/h2-3,5-6,10H2,1H3

InChI Key

BHXDOYRKGZJBDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1(CCCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.